N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carboxamide group and a phenyl ring substituted with chlorine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate thiadiazole precursors. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or acetonitrile. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity. It can also interact with proteins involved in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to its thiadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's molecular formula is C10H5ClF3N3S with a molecular weight of approximately 307.68 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which is crucial for biological activity. The thiadiazole core is known for its diverse pharmacological properties, making this compound a subject of interest in various therapeutic areas.
Biological Activities
Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values of 1.61 µg/mL against certain cancer cell lines, indicating potent antiproliferative effects .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural similarity to other thiadiazole derivatives suggests it may possess broad-spectrum antimicrobial activity .
- Antioxidant Activity : Preliminary studies suggest that modifications to the thiadiazole structure can enhance antioxidant properties, potentially providing protective effects against oxidative stress .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets within cells, leading to apoptosis in cancer cells and inhibition of microbial growth .
Table 1: Summary of Biological Activities
Biological Activity | Cell Line/Pathogen | IC50/Effect | Reference |
---|---|---|---|
Anticancer | A549 | 1.61 µg/mL | |
Antimicrobial | Various pathogens | Broad-spectrum | |
Antioxidant | Lipid peroxidation | EC50 values |
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of this compound against human cancer cell lines (A549 and HeLa), the compound exhibited significant cytotoxicity. The study highlighted the importance of the trifluoromethyl substitution in enhancing the compound's efficacy compared to other thiadiazole derivatives .
Comparative Analysis with Related Compounds
The unique combination of chlorine and trifluoromethyl substituents on the phenyl ring distinguishes this compound from other thiadiazoles.
Table 2: Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Amino-1,3,4-thiadiazole | Contains an amino group | Broad-spectrum antimicrobial |
2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole | Similar trifluoromethyl substitution | Potent anticancer effects |
4-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide | Contains an oxo group | Increased reactivity |
Properties
Molecular Formula |
C10H5ClF3N3OS |
---|---|
Molecular Weight |
307.68 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H5ClF3N3OS/c11-7-2-1-5(3-6(7)10(12,13)14)15-9(18)8-4-19-17-16-8/h1-4H,(H,15,18) |
InChI Key |
DBXSITCGQPXRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CSN=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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